1H and 13C NMR chemical shift assignments for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate
1H and 13C NMR chemical shift assignments for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate
Comprehensive 1 H and 13 C NMR Chemical Shift Assignments for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assignment Guide
Introduction and Structural Significance
Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS 1209379-68-9)[1] is a highly functionalized tertiary amide that serves as a critical building block in advanced organic synthesis. Featuring an iminodiacetate core flanked by bulky tert-butyl esters and a reactive cyanoacetyl moiety, this scaffold is frequently utilized in the development of bifunctional chelators (such as DOTAGA derivatives for radiopharmaceuticals) and complex peptidomimetics[2].
Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its inherent conformational dynamics. This whitepaper provides a rigorous, self-validating framework for assigning the 1 H and 13 C NMR chemical shifts of this compound, explaining the physical causality behind the observed spectral phenomena.
Structural Dynamics: The Causality of Signal Duplication
A superficial 2D structural analysis of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate might suggest that the two tert-butyl acetate arms are chemically equivalent. However, NMR spectroscopy at standard acquisition temperatures (298 K) reveals a different reality: the signals for these arms are duplicated.
The Causality: The tertiary amide bond (N–C=O) possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital. This electronic configuration imposes a high energy barrier to rotation around the C–N bond (typically 15–20 kcal/mol)[3]. Because this rotation is slow on the NMR timescale at room temperature, the molecule exists as a mixture of distinct conformational states[4].
Consequently, the two iminodiacetate arms are locked in different spatial environments: one arm is cis (Z) to the amide carbonyl oxygen, while the other is trans (E). This breaks the local symmetry of the molecule, rendering the two arms diastereotopic. The magnetic anisotropy of the carbonyl group deshields the protons and carbons on the cis arm differently than those on the trans arm, resulting in two distinct sets of resonances in both the 1 H and 13 C spectra[5].
Quantitative Data Presentation: Chemical Shift Assignments
The following tables summarize the empirical chemical shift assignments based on structural additivity rules, 2D correlation logic, and the established behavior of N-acyl iminodiacetates.
Table 1: 1 H NMR Chemical Shift Assignments
(Acquisition Parameters: 400 MHz, CDCl 3 , 298 K, TMS internal standard)
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality & Assignment Notes |
| tert-Butyl -CH 3 (trans) | 1.46 | Singlet (s) | 9H | Resonates slightly upfield; shielded relative to the cis arm. |
| tert-Butyl -CH 3 (cis) | 1.49 | Singlet (s) | 9H | Deshielded by the proximity to the amide carbonyl oxygen cone of anisotropy. |
| Cyanoacetyl -CH 2 - | 3.65 | Singlet (s) | 2H | Highly deshielded by the combined electron-withdrawing effects of the adjacent nitrile (-CN) and amide carbonyl groups. |
N-CH
2
| 4.08 | Singlet (s) | 2H | Less affected by the amide carbonyl's magnetic anisotropy. |
| N-CH
2
| 4.22 | Singlet (s) | 2H | Strongly deshielded due to spatial proximity (cis relationship) to the amide C=O. |
Table 2: 13 C NMR Chemical Shift Assignments
(Acquisition Parameters: 100 MHz, CDCl 3 , 298 K)
| Carbon Environment | Chemical Shift ( δ , ppm) | DEPT-135 Phase | Causality & Assignment Notes |
| Cyanoacetyl -CH 2 - | 25.4 | Positive (CH 2 ) | Shielded relative to the N-CH 2 groups due to the absence of direct nitrogen attachment. |
| tert-Butyl -CH 3 | 28.1, 28.2 | Positive (CH 3 ) | Two closely spaced signals reflecting the cis/trans rotameric environments. |
N-CH
2
| 49.5 | Positive (CH 2 ) | Direct attachment to the electronegative nitrogen atom. |
| N-CH
2
| 51.2 | Positive (CH 2 ) | Further downfield shift induced by the amide carbonyl anisotropy. |
| tert-Butyl -C q - | 82.4, 82.7 | Null (Quaternary) | Characteristic region for bulky tert-butyl ester quaternary carbons. |
| Nitrile -C ≡ N | 114.1 | Null (Quaternary) | Classic sp-hybridized nitrile carbon region. |
| Amide C=O | 163.5 | Null (Quaternary) | Upfield relative to esters due to nitrogen lone pair donation. |
| Ester C=O | 168.2, 168.6 | Null (Quaternary) | Two distinct ester carbonyls due to the restricted amide rotation. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be designed as a self-validating system. The following step-by-step protocol guarantees that the resulting spectra are free from artifacts and that integrations accurately reflect the molecular stoichiometry.
Step-by-Step Methodology
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Sample Preparation & Solvent Selection:
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Action: Dissolve 15–20 mg of highly purified (>98%) Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate in 0.6 mL of deuterated chloroform (CDCl 3 ).
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Causality: CDCl 3 is chosen because its residual solvent peak (7.26 ppm) does not overlap with the aliphatic signals of the target molecule (1.4–4.5 ppm).
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1D 1 H NMR Acquisition:
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Action: Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds.
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Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1 ) of the aliphatic protons, guaranteeing that the integration ratio of the tert-butyl groups to the CH 2 groups is exactly 18:6 (or 9:9:2:2:2 when split by rotamers).
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1D 13 C NMR Acquisition:
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Action: Acquire 512–1024 scans with a relaxation delay (D1) of 5.0 to 10.0 seconds.
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Causality: Quaternary carbons (the nitrile at 114.1 ppm and the three carbonyls at 163–169 ppm) lack attached protons, resulting in exceptionally long T1 relaxation times. A short D1 would saturate these signals, causing them to disappear into the baseline. An extended D1 validates the presence of the entire carbon skeleton.
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DEPT-135 Acquisition (Self-Validation Step):
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Action: Run a DEPT-135 experiment to phase-edit the carbon signals.
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Causality: This acts as an internal logic check. The signals at 25.4, 49.5, and 51.2 ppm must appear as positive peaks (CH 2 ), while the signals at 82.4, 114.1, 163.5, and 168.x ppm must vanish entirely, confirming their quaternary nature.
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Caption: Step-by-step workflow for NMR sample preparation, acquisition, and processing.
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides the foundational data, 2D NMR is required to definitively link the isolated spin systems (the cyanoacetyl group and the iminodiacetate core) across the quaternary amide bond.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is the ultimate self-validating tool for this scaffold. It detects long-range ( 2JCH and 3JCH ) couplings between protons and carbons.
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Linking the Cyanoacetyl Group: The isolated singlet at 3.65 ppm (Cyanoacetyl CH 2 ) will show a strong 2JCH cross-peak to the nitrile carbon (114.1 ppm) and a 2JCH cross-peak to the amide carbonyl (163.5 ppm).
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Linking the Iminodiacetate Core: The two N-CH 2 singlets (4.08 and 4.22 ppm) will both show 3JCH cross-peaks to the same amide carbonyl (163.5 ppm), unequivocally proving that both arms are attached to the central nitrogen of the cyanoacetamide moiety.
Caption: Key HMBC correlations validating the molecular skeleton and connectivity.
References
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Journal of Molecular Structure Title: Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study Source: Journal of Molecular Structure, Volume 1254, 2022, 132385 URL:[Link]
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Pramana – Journal of Physics Title: Hindered internal rotation and intermolecular interactions Source: Indian Academy of Sciences URL:[Link]
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Spectrometric Identification of Organic Compounds Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons / Internet Archive URL:[Link]
